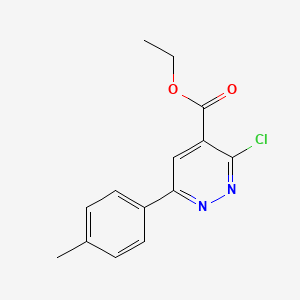

Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 3-chloro-6-(4-methylphenyl)pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-3-19-14(18)11-8-12(16-17-13(11)15)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJROJWVTSESSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1Cl)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate has found applications in several scientific fields:

Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.

Biology: The compound exhibits biological activity, making it useful in the development of pharmaceuticals and agrochemicals.

Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer properties.

Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations:

- Reactivity : The 4-chlorophenyl analog undergoes cyclization with hydrazines to yield pyrazolo[3,4-c]pyridazines, suggesting similar reactivity for the p-tolyl derivative .

- Steric Influence : Cyclopropyl () and methoxy () substituents introduce distinct steric and polar effects, affecting synthetic pathways and biological target engagement.

Biological Activity

Ethyl 3-chloro-6-(p-tolyl)pyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a pyridazine ring substituted with a chloro group and a para-tolyl group. This unique structure contributes to its biological activity, allowing it to interact with various biomolecules.

Biological Activities

1. Antimicrobial Activity:

Research indicates that derivatives of 3-chloro-6-(p-tolyl)pyridazine-4-carboxylic acid exhibit antimicrobial properties, effectively inhibiting the growth of bacteria and fungi. The minimum inhibitory concentrations (MIC) for various pathogens have been documented, showcasing the compound's potential as an antimicrobial agent.

2. Anti-inflammatory Effects:

The compound has demonstrated anti-inflammatory properties by targeting specific pathways involved in inflammation. Studies have shown reductions in pro-inflammatory cytokines such as TNF-α and IL-6, indicating its efficacy in modulating inflammatory responses .

3. Acetylcholinesterase Inhibition:

this compound has been identified as a potential inhibitor of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function.

The biological activity of this compound is attributed to its interaction with various enzymes and receptors:

- Enzyme Inhibition: The compound binds to active sites on enzymes such as acetylcholinesterase, leading to decreased enzyme activity and altered biochemical pathways.

- Cell Signaling Modulation: It influences cell signaling pathways related to neurotransmitter activity, which is crucial for maintaining neuronal health and function .

Case Studies and Research Findings

Several studies have highlighted the compound's potential applications:

- Study on Anti-inflammatory Activity: A recent study evaluated the anti-inflammatory effects of related compounds in vivo using carrageenan-induced edema models. Results indicated significant reductions in paw swelling and inflammatory marker levels, suggesting strong anti-inflammatory properties .

| Compound | IC50 (μg/mL) | Activity |

|---|---|---|

| This compound | 60.56 | Anti-inflammatory |

| Standard (Diclofenac Sodium) | 54.65 | Anti-inflammatory |

- Antimicrobial Efficacy: Another investigation assessed the antimicrobial activity against various pathogens, reporting MIC values that support the compound's effectiveness as an antimicrobial agent. The data revealed that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Preparation Methods

Halogenation and Esterification on Pyridazine Core

A common approach starts from a pyridazine-4-carboxylate intermediate, which can be prepared by condensation reactions involving hydrazines and dicarbonyl compounds. The ester group is introduced by reacting the pyridazine carboxylic acid or acid chloride with ethanol under acidic or basic catalysis to form the ethyl ester.

Chlorination at position 3 is typically achieved by selective electrophilic substitution using chlorinating agents such as N-chlorosuccinimide or thionyl chloride under controlled conditions to avoid over-chlorination or side reactions.

Introduction of the p-Tolyl Group

The p-tolyl substituent at position 6 can be introduced via palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling, using appropriate aryl boronic acids or stannanes. Another method involves direct nucleophilic aromatic substitution if the pyridazine ring bears a suitable leaving group.

For example, the bridge-splitting reaction of palladacyclic dimers of 4-chloro-6-(p-tolyl)pyrimidine derivatives with triphenylphosphine has been reported to yield related chlorinated pyridazine compounds, indicating the feasibility of palladium-mediated arylation at the 6-position.

Representative Synthetic Route (Literature-Based)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyridazine ring formation | Condensation of hydrazine with 1,4-dicarbonyl compound | Formation of pyridazine-4-carboxylic acid derivative |

| 2 | Esterification | Reaction with ethanol and acid catalyst or acid chloride with ethanol | Ethyl pyridazine-4-carboxylate |

| 3 | Chlorination | Use of N-chlorosuccinimide or SOCl2 in suitable solvent, controlled temperature | Selective chlorination at position 3 |

| 4 | Arylation (p-tolyl group introduction) | Pd-catalyzed Suzuki coupling with p-tolylboronic acid | Introduction of p-tolyl at position 6 |

Research Findings and Optimization

Selectivity and Yield: Selective chlorination at position 3 is critical. Reaction conditions such as temperature, solvent, and chlorinating agent concentration must be optimized to prevent di-chlorination or chlorination at undesired positions.

Catalyst Choice: Palladium catalysts with appropriate ligands (e.g., triphenylphosphine) have been found effective for the arylation step, providing good yields and regioselectivity.

Reaction Medium: Ethanol is commonly used both as solvent and reactant for esterification, facilitating the formation of the ethyl ester group under reflux or room temperature conditions.

Purification: Recrystallization from dichloromethane/petroleum ether mixtures is effective in obtaining pure this compound crystals suitable for further characterization.

Data Table Summarizing Key Preparation Parameters

| Parameter | Description/Condition | Reference/Notes |

|---|---|---|

| Pyridazine ring precursors | Hydrazines and 1,4-dicarbonyl compounds | Common starting materials in pyridazine synthesis |

| Chlorinating agent | N-chlorosuccinimide, SOCl2 | Controlled addition to avoid over-chlorination |

| Esterification solvent | Ethanol | Acts as both solvent and reagent |

| Arylation catalyst | Pd(PPh3)4 or Pd(PPh3)2Cl2 | Effective for p-tolyl group introduction |

| Reaction temperature | Room temperature to reflux (25–110 °C) | Depends on step; esterification often reflux |

| Purification method | Recrystallization from CH2Cl2/petroleum ether | Yields pure crystalline product |

| Yield range | 60–85% overall yield depending on step | Typical for multi-step synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.